4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde
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Overview
Description
4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde: is a heterocyclic organic compound that contains both bromine and methoxy functional groups. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material science. The presence of the bromine atom and the methoxy group in the imidazole ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
The exact mode of action can vary depending on the specific imidazole derivative and its target. Many imidazole derivatives work by binding to a specific receptor, which can trigger a change in the cell’s behavior .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some imidazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole derivatives can vary widely depending on the specific compound. These properties can affect the compound’s bioavailability, or how much of the compound is able to reach its target in the body .
Result of Action
The result of the action of an imidazole derivative can depend on its specific target and mode of action. For example, an imidazole derivative that acts as an anticancer agent might work by inhibiting the growth of cancer cells .
Action Environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde typically involves the bromination of an imidazole derivative followed by the introduction of a methoxy group. One common method involves the bromination of 2-methoxy-1H-imidazole-5-carbaldehyde using bromine in acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and washing with water .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products:
Substitution: Products include 4-substituted imidazole derivatives.
Oxidation: The major product is 4-bromo-2-methoxy-1H-imidazole-5-carboxylic acid.
Reduction: The major product is 4-bromo-2-methoxy-1H-imidazole-5-methanol.
Scientific Research Applications
Chemistry: 4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific enzymes and proteins, making it valuable in drug discovery and development .
Medicine: Its imidazole ring is a common motif in many drugs, and modifications of this compound can lead to the discovery of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Comparison with Similar Compounds
- 4-methyl-1H-imidazole-5-carbaldehyde
- 4-imidazolecarboxaldehyde
- 2-bromo-1H-imidazole
Comparison: 4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde is unique due to the presence of both bromine and methoxy groups. These functional groups confer distinct chemical properties, such as increased reactivity and specificity in biological interactions, compared to similar compounds that lack these groups .
Properties
IUPAC Name |
5-bromo-2-methoxy-1H-imidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-10-5-7-3(2-9)4(6)8-5/h2H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXQBIHZPFZPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(N1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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